

A Comparative Guide to Inter-Laboratory Quantification of Promethazine

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Compound of Interest

Compound Name: Promethazine-d4

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of promethazine, a widely used antihistamine. The information presented is collated from a variety of published, peer-reviewed studies to offer a comprehensive overview of method performance and application. This document is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate analytical technique for their specific needs, considering factors such as sensitivity, precision, and the biological matrix of interest.

Introduction to Promethazine Quantification

Promethazine hydrochloride is a phenothiazine derivative with antihistaminic, sedative, and antiemetic properties. Accurate and reliable quantification of promethazine in various matrices, including pharmaceutical formulations and biological samples, is crucial for pharmacokinetic studies, quality control, and clinical monitoring. A range of analytical techniques have been developed and validated for this purpose, each with its own set of advantages and limitations. This guide focuses on the most commonly employed methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The validation of these analytical methods is critical to ensure the reliability and reproducibility of the data. Key validation parameters, as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), include

accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ)[1][2][3][4][5]. This guide will present a comparative summary of these parameters for different promethazine quantification methods.

Comparison of Quantitative Performance

The following tables summarize the performance characteristics of various analytical methods for promethazine quantification as reported in the literature. These values provide a basis for inter-laboratory comparison, although it is important to note that direct comparison may be influenced by variations in experimental conditions and matrices.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Parameter	Reported Value	Matrix	Reference
Linearity (r)	> 0.999	Pharmaceutical Formulations	
Accuracy (%)	100.06 - 100.08	Pharmaceutical Formulations	
Precision (RSD %)	0.29 - 0.36	Pharmaceutical Formulations	
LOD (µg/mL)	0.04	Pharmaceutical Formulations	
LOQ (µg/mL)	0.07	Pharmaceutical Formulations	
Linearity Range	10–100 µg/mL	Oral Liquid Formulations	
Recovery (%)	100.0–100.2	Oral Liquid Formulations	
Precision (%RSD)	0.4	Pharmaceutical Dosage Forms	

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Parameter	Reported Value	Matrix	Reference
Linearity (r)	> 0.99	Swine Edible Tissues	
Accuracy (Recovery %)	77 - 111	Swine Edible Tissues	
Precision (Fluctuation %)	1.8 - 11	Swine Edible Tissues	
LOD (µg/kg)	0.05 (muscle, liver, kidney, fat)	Swine Edible Tissues	
LOQ (µg/kg)	0.1 (muscle, liver, kidney, fat)	Swine Edible Tissues	
LOQ (ng/mL)	1.00	Human Plasma and Urine	
Precision (CV %)	< 10	Human Plasma and Urine	
Accuracy (%)	> 97	Human Plasma	

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Parameter	Reported Value	Matrix	Reference
LOD (ng/mL)	0.5	Plasma	
Linearity Range (ppm)	0 - 3.8	API and Formulations	
LOD (ppm)	0.075	API and Formulations	
LOQ (ppm)	0.025	API and Formulations	
Recovery (%)	85 - 89	Promethazine Tablets	

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. Below are generalized protocols for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC)

Protocol for Pharmaceutical Formulations

This method is designed for the separation and quantification of promethazine enantiomers in pharmaceutical products.

- **Chromatographic System:**
 - Column: Vancomycin Chirobiotic V (250 x 4.6 mm). Alternatively, a C8 (2) column (150 mm x 4.6 mm i.d., 3 μ m particle size) can be used.
 - Mobile Phase: A mixture of methanol, acetic acid, and triethylamine (100:0.1:0.1%, by volume). For the C8 column, acetonitrile-25mM phosphate buffer (pH 7.0), 50:50 (v/v) is used.
 - Flow Rate: 1 mL/min.
 - Temperature: 20°C.
 - Detection: UV detector set to 254 nm or 249 nm.
 - Internal Standard: Acetyl salicylic acid (Aspirin).
- **Sample Preparation:**
 - Prepare a standard stock solution of promethazine HCl.
 - For tablet analysis, weigh and grind a set number of tablets. A portion of the ground material is dissolved in a suitable diluent, sonicated, and diluted to a final concentration.
 - Filter the final solution before injection into the HPLC system.
- **Data Analysis:**
 - Quantification is typically based on the peak area of promethazine relative to the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Biological Tissues

This sensitive method is suitable for determining promethazine and its metabolites in complex biological matrices like animal tissues.

- Chromatographic and Mass Spectrometric System:
 - Column: Waters Symmetry C18 (100 mm × 2.1 mm i.d., 3.5 µm).
 - Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
 - Mass Spectrometer: Operated in positive ion scan and multiple reaction monitoring (MRM) mode.
 - Internal Standard: Deuterated promethazine (PMZ-d6).
- Sample Preparation:
 - Homogenize tissue samples.
 - Extract the analytes using 0.1% formic acid in acetonitrile.
 - Purify the extract with acetonitrile-saturated n-hexane.
 - Concentrate the extract by rotary evaporation and reconstitute in a mixture of 0.1% formic acid-water and acetonitrile (80:20, v/v).
- Data Analysis:
 - Quantify promethazine and its metabolite Nor1PMZ using the internal standard method. Promethazine sulfoxide (PMZSO) can be quantified using an external standard method.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Biological Fluids

This method is used for the determination of unchanged promethazine in various biological materials.

- Gas Chromatographic System:
 - The specific column and temperature program should be optimized for the separation of promethazine from its metabolites.
 - A nitrogen-selective flame ionization detector (N-FID) can be used for sensitive detection.
 - For confirmation and identification of metabolites, a mass spectrometer is used.
- Sample Preparation:
 - Multi-step extraction: Extract samples (50 μ L - 1.0 mL) into n-heptane by shaking with NaOH, re-extract into H₂SO₄, and then back-extract into n-heptane after adding NaOH.
 - Single-step extraction: A faster method involves a single extraction with NaOH into n-heptane, which can be used if the GC background is low.
 - Concentrate the final organic phase under a stream of nitrogen.
 - Internal Standard: Imipramine is a suitable internal standard.
- Data Analysis:
 - Calibration is performed using peak height ratios of promethazine to the internal standard.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the described analytical methods.



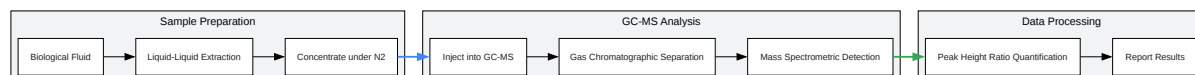
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Caption: General workflow for HPLC-based quantification of promethazine.



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Caption: General workflow for LC-MS/MS-based quantification of promethazine.



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Caption: General workflow for GC-MS-based quantification of promethazine.

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